4-Cyclobutylnicotinic acid
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Overview
Description
4-Cyclobutylnicotinic acid is a chemical compound with the formula C10H11NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a nicotinic acid molecule . The chemical formula is C10H11NO2 and the molecular weight is 177.2 .
Scientific Research Applications
Synthesis and Application in Drug Development :
- 4-Aminonicotinic acid, an intermediate of therapeutic drugs for cardiovascular and cerebrovascular diseases, is synthesized from isoquinoline, highlighting a novel route with high yield and purity, beneficial for large-scale production (He Jun-hua, 2010).
- Novel heterocyclic compounds with potential antibacterial activities are synthesized from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, indicating its utility in creating new pharmaceuticals (El-Hashash et al., 2015).
Chemical Properties and Reactions :
- A study on triphenyltin(IV) derivative of (Z)-4-(4-cyanophenylamino)-4-oxobut-2-enoic acid explores its binding with DNA and exhibits significant antitumor activity, showcasing the compound's potential in cancer therapy (Arshad et al., 2016).
- The use of isonicotinamide to co-crystallize with cyclobutanecarboxylic acid (C4A) among other acids demonstrates the exploration of co-crystal structures, important in pharmaceutical development (Lemmerer & Fernandes, 2012).
Biomedical and Biological Applications :
- Cyclobutane-containing drugs are gaining prominence in drug design due to their structure and versatility in treating various diseases, including cancer and viral infections (Ren et al., 2022).
- The biosynthesis of isonicotinic acid using Pseudomonas putida from 4-cyanopyridine presents a significant potential in nitrile hydrolysis, illustrating a bio-based approach in chemical production (Zhu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
4-Cyclobutylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are the nicotinic acid receptors, which are G-protein coupled receptors (GPCRs) present in various tissues throughout the body . These receptors play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The interaction of this compound with its targets involves the binding of the compound to the nicotinic acid receptors. This binding triggers a series of biochemical reactions that lead to various physiological effects .
Biochemical Pathways
This compound, as a derivative of nicotinic acid, is likely involved in the NAD-dependent pathways . Nicotinic acid and its derivatives act as precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in redox metabolism .
Pharmacokinetics
Nicotinic acid is known to be extensively metabolized by cytochrome P450 3A4 . The bioavailability of this compound would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of nicotinic acid due to their structural similarity. Nicotinic acid has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature . .
Biochemical Analysis
Biochemical Properties
4-Cyclobutylnicotinic acid, like its parent compound nicotinic acid, can serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are essential for numerous biochemical reactions in the body, including those involved in energy metabolism and DNA repair .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of nicotinic acid, given their structural similarity. Nicotinic acid and its derivatives are known to influence cell function by affecting various cellular processes. For example, they play a crucial role in cellular metabolism by serving as precursors for NAD+ and NADP+, which are essential for energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to NAD+ and NADP+ within the cell . The formation of NAD+ from nicotinic acid occurs in a three-step process, while its formation from nicotinamide occurs in a two-step process .
Temporal Effects in Laboratory Settings
It is known that the effects of nicotinic acid and its derivatives can change over time, depending on factors such as dosage, duration of exposure, and the specific biochemical pathways involved .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of nicotinic acid and its derivatives can vary with dosage . For example, high doses of nicotinic acid can have lipid-lowering effects, while lower doses are often used for their role in preventing pellagra, a disease caused by niacin deficiency .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the formation of NAD+ and NADP+ . These pathways involve several enzymes and cofactors, including nicotinamide phosphoribosyltransferase and 5-phosphoribosyl 1-pyrophosphate .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported into cells via specific transporters .
Subcellular Localization
Given its role as a precursor for NAD+ and NADP+, it is likely to be found in various subcellular compartments where these co-factors are required, such as the mitochondria and the nucleus .
Properties
IUPAC Name |
4-cyclobutylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYKQZNBDJOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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